molecular formula C11H12INO2 B4180351 N-(2-iodophenyl)oxolane-2-carboxamide

N-(2-iodophenyl)oxolane-2-carboxamide

Cat. No.: B4180351
M. Wt: 317.12 g/mol
InChI Key: GNCTUAICDLIJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodophenyl)tetrahydro-2-furancarboxamide: is an organic compound with the molecular formula C11H12INO2. It is characterized by the presence of an iodophenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)oxolane-2-carboxamide typically involves the reaction of 2-iodoaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)oxolane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include lactones or carboxylic acids.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-(2-iodophenyl)oxolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The tetrahydrofuran ring and carboxamide group contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

  • N-Phenyl-2-furancarboxamide
  • N-(3-Iodophenyl)tetrahydro-2-furancarboxamide
  • N-(4-Iodophenyl)tetrahydro-2-furancarboxamide

Comparison: N-(2-iodophenyl)oxolane-2-carboxamide is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, such as N-(3-iodophenyl)tetrahydro-2-furancarboxamide and N-(4-iodophenyl)tetrahydro-2-furancarboxamide, the 2-iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-iodophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCTUAICDLIJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-iodophenyl)oxolane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-iodophenyl)oxolane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-iodophenyl)oxolane-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-iodophenyl)oxolane-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-iodophenyl)oxolane-2-carboxamide
Reactant of Route 6
N-(2-iodophenyl)oxolane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.